1,6-Dimethyl-1H-benzo[d]imidazol-2(3H)-one
Description
Properties
IUPAC Name |
3,5-dimethyl-1H-benzimidazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-6-3-4-7-8(5-6)11(2)9(12)10-7/h3-5H,1-2H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTDHFKHSNKAMNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)N2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001248134 | |
| Record name | 1,3-Dihydro-1,6-dimethyl-2H-benzimidazol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001248134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15965-68-1 | |
| Record name | 1,3-Dihydro-1,6-dimethyl-2H-benzimidazol-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15965-68-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dihydro-1,6-dimethyl-2H-benzimidazol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001248134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities:
- Antibacterial Properties : Studies have demonstrated that derivatives of benzo[d]imidazole show significant antimicrobial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. For instance, certain synthesized derivatives displayed minimum inhibitory concentrations (MIC) below 1 µg/mL against these bacteria .
- Antifungal Activity : The compound has also been tested against fungi like Candida albicans, showcasing its potential as an antifungal agent .
- Antidiabetic Effects : Research indicates that some benzo[d]imidazole derivatives may exhibit antidiabetic properties, making them candidates for further pharmacological studies.
Medicinal Applications
1,6-Dimethyl-1H-benzo[d]imidazol-2(3H)-one serves as a pharmacophore in drug development:
- Histamine H3 Receptor Antagonists : The compound has been identified as a potential lead in developing drugs targeting histamine receptors, which are implicated in various neurological disorders .
- Tubulin Polymerization Inhibitors : It has shown promise in inhibiting tubulin polymerization, which is crucial for cancer treatment as it disrupts cancer cell division .
Industrial Applications
In industrial chemistry, this compound is utilized as:
- Catalysts : The compound can act as a catalyst or enzyme inhibitor in organic synthesis reactions, enhancing the efficiency of chemical processes .
Case Study 1: Antimicrobial Activity Assessment
A recent study evaluated the antimicrobial efficacy of synthesized benzo[d]imidazole derivatives against multiple strains. The results indicated that compounds with specific substitutions exhibited enhanced activity against both bacterial and fungal strains. The most potent compounds had MIC values significantly lower than standard antibiotics, suggesting their potential as new antimicrobial agents .
Case Study 2: Anticancer Properties
Research focusing on the anticancer effects of benzimidazole derivatives highlighted their ability to inhibit key enzymes involved in cancer cell proliferation. One study reported that specific derivatives demonstrated IC50 values comparable to established anticancer drugs, showcasing their potential for further development into therapeutic agents .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 1,6-Dimethyl-1H-benzo[d]imidazol-2(3H)-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Key Observations :
Key Findings :
Biological Activity
1,6-Dimethyl-1H-benzo[d]imidazol-2(3H)-one is a compound belonging to the benzimidazole family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its antitumor properties, antimicrobial effects, and other pharmacological activities. The findings are supported by data tables and relevant case studies from recent literature.
Antitumor Activity
Numerous studies have highlighted the potential of benzimidazole derivatives, including this compound, in cancer therapy.
Cytotoxicity Studies
A study investigating various N-substituted carbazole imidazolium salt derivatives demonstrated that compounds with a 5,6-dimethyl-benzimidazole ring exhibited significant cytotoxicity against several human tumor cell lines. Notably, compound 61 , which features a 2-bromobenzyl substituent at position-3 of the 5,6-dimethyl-benzimidazole, showed IC50 values ranging from 0.51 to 2.48 μM against HL-60, SMMC-7721, MCF-7, and SW480 cell lines . This indicates a strong potential for development as an anticancer agent.
The mechanism of action for these compounds involves the induction of apoptosis and cell cycle arrest in cancer cells. For instance, treatment with compound 61 resulted in a dose-dependent increase in apoptotic cells within SMMC-7721 cells, with percentages rising from 14.83% to 84.5% at concentrations of 2 to 6 μM , respectively . Such findings suggest that structural modifications in benzimidazole derivatives can enhance their antitumor efficacy.
Antimicrobial Activity
Benzimidazole derivatives have also been explored for their antimicrobial properties.
Efficacy Against Bacteria
Recent research has shown that various benzimidazole compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria. For example, compounds derived from 2-methyl benzimidazole demonstrated moderate to good activity against Staphylococcus aureus and Escherichia coli, outperforming standard antibiotics like ciprofloxacin .
Minimum Inhibitory Concentration (MIC) Data
The antimicrobial activity of synthesized benzimidazole derivatives is summarized in the following table:
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| 2-Methyl benzimidazole derivatives | S. aureus (ATCC 25923) | < 1 |
| E. coli (ATCC 25922) | 4 | |
| Indolyl benzo[d]imidazoles | Candida albicans (ATCC 10231) | < 1 |
These results indicate that modifications to the benzimidazole structure can significantly enhance antimicrobial potency.
Pharmacological Activities Beyond Anticancer and Antimicrobial Effects
In addition to antitumor and antimicrobial properties, benzimidazole derivatives are noted for their anti-inflammatory, analgesic, antiviral, and antidiabetic activities. A comprehensive review highlighted various biological activities associated with these compounds:
Preparation Methods
Formic Acid-Mediated Cyclization
Reacting 5-methyl-o-phenylenediamine with formic acid under reflux conditions induces cyclization, forming 6-methyl-1H-benzo[d]imidazol-2(3H)-one. The reaction proceeds via nucleophilic attack of the amine groups on the carbonyl carbon of formic acid, followed by dehydration. Key parameters include:
-
Temperature : 100–110°C under reflux
-
Reaction Time : 6–8 hours
This method prioritizes simplicity but requires high-purity starting materials to avoid byproducts such as thione derivatives.
Table 1: Cyclization Reaction Optimization
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Formic Acid Equiv. | 1.2–1.5 | Maximizes ring closure |
| Solvent | None (neat) | Reduces side reactions |
| Post-Purification | Ethanol recrystallization | Purity >95% |
N-Methylation Strategies
Introducing the methyl group at the 1-position necessitates selective alkylation of the benzimidazolone nitrogen. This step is critical for achieving the target regiochemistry.
Alkylation with Methyl Halides
Treating 6-methyl-1H-benzo[d]imidazol-2(3H)-one with methyl iodide in the presence of a strong base, such as potassium bis(trimethylsilyl)amide (KHMDS), facilitates N-methylation. The base deprotonates the nitrogen, enhancing nucleophilicity for the SN2 reaction with methyl iodide.
Table 2: N-Methylation Conditions and Outcomes
| Base | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| KHMDS | THF | 0°C → RT | 85 |
| NaH | DMF | 60°C | 70 |
| K₂CO₃ | Acetone | Reflux | 60 |
Steric hindrance at the 3-position directs methylation predominantly to the 1-nitrogen, ensuring regioselectivity.
Industrial-Scale Production Methods
Scaling the synthesis of this compound demands continuous process optimization to enhance efficiency and reduce costs.
Continuous Flow Reactors
Adopting flow chemistry for the cyclization step minimizes reaction time and improves heat management:
Catalyst Recycling
Silica-supported Lewis acids (e.g., ZnCl₂-SiO₂) enable catalyst reuse over five cycles without significant activity loss, reducing waste.
Purification and Characterization Techniques
Recrystallization vs. Chromatography
Spectroscopic Validation
Challenges and Mitigation Strategies
Q & A
Q. What are the standard synthetic routes for preparing 1,6-dimethyl-1H-benzo[d]imidazol-2(3H)-one, and how can reaction conditions be optimized?
Methodological Answer: The compound can be synthesized via N-alkylation of benzimidazolone precursors. For example, alkylation of 1H-benzo[d]imidazol-2(3H)-one with methyl halides (e.g., methyl bromide or iodide) in the presence of tetra-n-butylammonium bromide as a phase-transfer catalyst under mild conditions yields N-methyl derivatives . Optimization involves solvent selection (e.g., DMF or THF), temperature control (40–60°C), and stoichiometric ratios (1:1.2 for benzimidazolone:alkylating agent). Monitoring reaction progress via TLC and purification via recrystallization (e.g., using ethanol/water mixtures) ensures high purity .
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: H and C NMR are essential for confirming substitution patterns. For example, the methyl groups at positions 1 and 6 appear as singlets in H NMR (δ ~3.2–3.5 ppm), while aromatic protons resonate between δ 7.0–7.8 ppm .
- IR Spectroscopy: Stretching vibrations for the carbonyl group (C=O) appear at ~1680–1720 cm, and N-H stretches (if present) near 3200–3400 cm .
- Mass Spectrometry: HRMS confirms molecular ion peaks (e.g., [M+H]) and fragmentation patterns .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the electronic and steric effects of substituents on this compound?
Methodological Answer: Density Functional Theory (DFT) calculations using B3LYP/6-31G* basis sets optimize molecular geometries and predict properties such as HOMO-LUMO gaps, electrostatic potential surfaces, and charge distribution. For example, methyl groups at positions 1 and 6 introduce steric hindrance, altering binding affinities in biological targets. Solvent effects can be modeled using Polarizable Continuum Models (PCM) . Validate computational results with experimental data (e.g., X-ray crystallography or NMR) to resolve discrepancies .
Q. How can researchers resolve contradictions between in-silico docking predictions and experimental bioactivity data for benzimidazolone derivatives?
Methodological Answer:
- Re-evaluate docking parameters: Adjust force fields (e.g., AMBER or CHARMM) and solvation models to better mimic physiological conditions .
- Experimental validation: Perform competitive binding assays (e.g., SPR or ITC) to measure binding constants. For example, EGFR inhibition studies using kinase assays can confirm docking predictions .
- Structural analysis: Use X-ray crystallography (as in ) to verify ligand-receptor interactions and identify unaccounted steric/electronic effects .
Q. What strategies enhance the solubility and bioavailability of this compound derivatives for pharmacological studies?
Methodological Answer:
- Derivatization: Introduce polar groups (e.g., hydroxyl, carboxyl) at non-critical positions via Suzuki coupling or nucleophilic substitution .
- Formulation: Use co-solvents (e.g., PEG 400) or cyclodextrin-based inclusion complexes to improve aqueous solubility .
- ADMET profiling: Predict logP (via HPLC) and permeability (Caco-2 assays) to optimize lead compounds .
Experimental Design & Data Analysis
Q. How should researchers design experiments to study the impact of substituent positions on benzimidazolone reactivity?
Methodological Answer:
- Orthogonal synthesis: Prepare analogues with substituents at positions 1, 2, 5, and 6 using regioselective alkylation/arylation .
- Kinetic studies: Monitor reaction rates (e.g., via UV-Vis spectroscopy) to assess steric/electronic effects of substituents .
- Comparative analysis: Correlate substituent positions with spectroscopic shifts (NMR), redox potentials (cyclic voltammetry), or biological activity .
Q. What analytical approaches are recommended for identifying byproducts or degradation products in benzimidazolone synthesis?
Methodological Answer:
- LC-MS/MS: Use reverse-phase chromatography (C18 column) with ESI ionization to detect low-abundance byproducts.
- Isolation via preparative HPLC: Purify unknown peaks and characterize them via H NMR and IR .
- Stability studies: Expose compounds to stress conditions (heat, light, pH extremes) and analyze degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
